Papyracillic acid A

Description

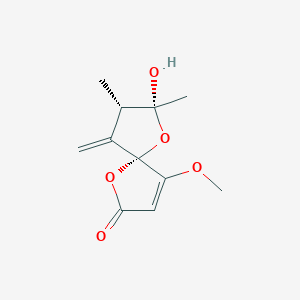

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5S)-2-hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-6-7(2)11(16-10(6,3)13)8(14-4)5-9(12)15-11/h5-6,13H,2H2,1,3-4H3/t6-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYMIBGYKZFDMD-MQOMDTIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C)C2(C(=CC(=O)O2)OC)OC1(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=C)[C@]2(C(=CC(=O)O2)OC)O[C@@]1(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Structural Characterization of Papyracillic Acid a

Fungal Source Organisms and Isolation Procedures

Papyracillic acid A has been identified as a secondary metabolite produced by several species of fungi. The isolation procedures vary depending on the fungal strain and culture conditions, with solid-state fermentation often proving to be a high-yield method.

Lachnum papyraceum

This compound was initially reported from the ascomycete fungus Lachnum papyraceum (Karst.) Karst. nih.gov This fungus is also known to produce other metabolites, and investigations into its secondary metabolism have revealed that culture conditions can significantly influence the compounds produced. For instance, the presence of CaBr₂ in the culture medium was found to inhibit the production of other antibiotics while promoting the formation of various isocoumarin (B1212949) derivatives. nih.gov While L. papyraceum is the namesake source, detailed protocols for the specific isolation of this compound from this species are not as extensively documented as for other fungal sources.

Ascochyta agropyrina var. nana

A significant source of this compound is the fungus Ascochyta agropyrina var. nana, which was isolated from the perennial weed Elytrigia repens (quack grass). acs.orgacs.org This strain has been identified as a prolific producer of the compound, with yields reported to be notably high. nih.gov

The isolation from this fungus typically involves solid-state fermentation. The general procedure is as follows:

The fungus is cultivated on a solid medium, such as wheat kernels, for several weeks.

The culture is then extracted with a suitable organic solvent, like ethyl acetate (B1210297).

The crude extract is subjected to various chromatographic techniques to purify the compound. This often involves silica (B1680970) gel column chromatography followed by further purification steps like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

This particular fungal strain is considered a "superproducer," yielding almost 33% of the total extract as this compound, making it a crucial source for obtaining the compound for further study. nih.gov

Microsphaeropsis sp.

This compound has also been isolated from the fungus Microsphaeropsis sp. While this fungus is a confirmed producer, the specific, detailed protocols for isolation and purification of this compound from this genus are not as widely published as those for A. agropyrina var. nana.

Scytalidium sp. IQ-074

There is no information in the currently available scientific literature that establishes a connection between the fungal strain Scytalidium sp. IQ-074 and the production of this compound.

Elucidation of the Spirofused Cyclic Ketal Core and Exocyclic Alkene

The definitive structure of this compound was established through a combination of advanced spectroscopic and analytical methods. These techniques were essential in confirming its unique spirofused bicyclic system and the configuration of its substituents.

The core structure is a 1,6-dioxaspiro nih.govnih.govnonane ring system. The elucidation process involved:

Spectroscopic Analysis: Initial identification was performed using methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine the molecular formula and basic connectivity.

X-ray Diffractometry: Single-crystal X-ray diffraction analysis was crucial for unambiguously determining the relative stereochemistry of the molecule. nih.govacs.org This technique provides a three-dimensional model of the electron density, allowing for precise measurement of bond lengths, angles, and the spatial arrangement of atoms. nih.govacs.org

Circular Dichroism (CD) Analysis: To establish the absolute stereochemistry, solid-state CD spectra were compared with theoretical calculations (TDDFT), which ultimately led to the assignment of an S,R configuration at the spirofused quaternary center (C-4) and the ketal carbon (C-7). nih.gov

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY and HMBC, were used to confirm the connectivity and relative stereochemistry of the major isomer in solution. nih.govmdpi.com

These combined analyses confirmed the presence of the spirofused cyclic ketal core and the exocyclic alkene, which are key structural features of the molecule.

| Structural Feature | Description | Method of Elucidation |

| Core Skeleton | 1,6-Dioxaspiro nih.govnih.govnonene | NMR, Mass Spectrometry, X-ray Diffractometry |

| Spirofused Center (C-4) | Quaternary carbon, S-configuration | Circular Dichroism, TDDFT Calculations |

| Ketal Carbon (C-7) | Chiral center, R-configuration | Circular Dichroism, TDDFT Calculations |

| Exocyclic Double Bond | Alkene group at C-9 | NMR Spectroscopy |

This table provides an interactive summary of the key structural features of this compound and the methods used for their determination.

Analysis of Isomeric Forms and Solution Equilibrium

A notable characteristic of this compound is its existence as a mixture of isomers in solution. nih.gov This behavior is attributed to an equilibrium between the closed-ring spiroketal form and an open-chain hemiketal isomer. nih.gov

Methodologies for Stereochemical Assignment and Absolute Configuration

The determination of the precise three-dimensional arrangement of atoms in this compound, particularly its stereochemistry, has been a subject of scientific investigation, leading to a correction of the initially proposed structure. The methodologies employed have been crucial in establishing the correct relative and absolute configuration of this complex molecule.

Initially, the relative stereochemistry of the major isomer was examined using 2D NMR spectroscopy . mdpi.com This powerful analytical technique allows for the determination of connectivity between atoms within a molecule. Through various 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), scientists can piece together the molecular framework and deduce the spatial relationships between different parts of the molecule. For this compound, this analysis initially suggested an R,R configuration at the quaternary carbon (C-4) and the ketal carbon (C-7). mdpi.com

However, subsequent research led to a revision of this assignment. A combination of experimental and computational methods was employed to determine the absolute configuration. Researchers utilized Time-Dependent Density Functional Theory (TDDFT) calculations and compared the results with experimentally obtained solid-state Circular Dichroism (CD) spectra . mdpi.com CD spectroscopy is a chiroptical technique that is highly sensitive to the stereochemistry of a molecule. By comparing the calculated CD spectrum of a proposed structure with the experimental spectrum, the absolute configuration can be confidently assigned. This comparative analysis for this compound and its derivatives, papyracillic acids B and C, revealed an inconsistency with the initial assignment. mdpi.com

The revised and currently accepted absolute stereochemistry for this compound was determined to be S,R at the spirofused quaternary center (C-4) and the ketal carbon (C-7), respectively. mdpi.com This clarification was further supported by the total synthesis of related family members, papyracillic acid B and 4-epi-papyracillic acid C, which allowed for direct comparison of their NMR data with the natural products and their derivatives. mdpi.com This rigorous approach, combining advanced spectroscopic analysis, computational chemistry, and synthetic verification, has been instrumental in definitively establishing the complex stereostructure of this compound.

Data Tables

Due to the unavailability of specific, publicly accessible raw data from the primary literature, the following tables are presented as illustrative examples of how such data would be structured.

Table 1: Illustrative ¹H NMR Data for a Major Isomer of this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-X | e.g., 5.40 | e.g., d | e.g., 2.5 |

| H-Y | e.g., 4.85 | e.g., s | |

| H-Z | e.g., 2.10 | e.g., m | |

| ... | ... | ... | ... |

| This table is a template and does not contain actual experimental data. |

Table 2: Illustrative ¹³C NMR Data for a Major Isomer of this compound

| Position | Chemical Shift (δ, ppm) |

| C-W | e.g., 172.5 |

| C-X | e.g., 145.0 |

| C-Y | e.g., 110.2 |

| C-Z | e.g., 85.3 |

| ... | ... |

| This table is a template and does not contain actual experimental data. |

Chemical Synthesis and Analog Development of Papyracillic Acid a

Total Synthesis Strategies

Total synthesis efforts have focused on efficiently constructing the complex spiroacetal core and establishing the correct stereochemistry.

A cornerstone of the total synthesis of papyracillic acids has been the development and application of a zinc carbenoid-mediated tandem chain extension-acylation reaction nih.govnih.govunh.eduacs.orgacs.orgunh.edu. This reaction allows for the rapid assembly of the characteristic spiroacetal core from readily available starting materials. The process typically involves the reaction of a β-keto ester with a zinc carbenoid, generated from a diiodoalkane (such as 1,1-diiodoethane (B1619546) for the introduction of a methyl group), followed by the addition of an acylating agent, often a cyclic anhydride (B1165640) unh.eduorgsyn.org. This sequence leads to the formation of an α-acylated γ-keto ester intermediate, which can then cyclize to form the spiroketal system unh.eduorgsyn.org. The scope of this reaction has been explored with various electrophiles and acylating agents, demonstrating its versatility in constructing complex frameworks relevant to papyracillic acid synthesis unh.edu.

Table 1: Scope of Zinc Carbenoid-Mediated Tandem Chain Extension-Acylation

| Carbenoid Electrophile | Acylating Agent | Typical % Yield | Notes |

|---|---|---|---|

| Methyl (from 1,1-diiodoethane) | Cyclic Anhydrides (e.g., succinic anhydride) | ~77-95% (substrate dependent) | Key for spiroacetal core construction nih.govunh.eduorgsyn.org |

| Phenyl | Cyclic Anhydrides | ~95% | Key for spiroacetal core construction nih.govunh.eduorgsyn.org |

The spiroacetal core, a defining feature of papyracillic acid A, is primarily constructed through the aforementioned zinc carbenoid-mediated tandem chain extension-acylation reaction nih.govnih.govacs.orgacs.orgunh.edu. This method efficiently creates the spirocyclic ketal system, which is then further elaborated through functional group manipulations to arrive at the target natural products nih.govunh.eduorgsyn.org. The use of cyclic acylating agents, such as succinic anhydride, has been particularly instrumental in targeting these spiro-fused ketal systems unh.edu.

While the total synthesis has successfully accessed papyracillic acid B and 4-epi-papyracillic acid C, details regarding highly diastereoselective or enantioselective routes specifically for this compound are still an area of investigation nih.gov. Research has focused on clarifying existing stereochemical assignments, as discussed below, rather than developing de novo enantioselective syntheses for this compound itself. The development of non-racemic synthetic approaches for these compounds has been noted as an ongoing area of research nih.gov.

Total synthesis has played a crucial role in resolving ambiguities in the structural assignments of papyracillic acid family members nih.govnih.govacs.orgunh.edu. For instance, the synthesis of papyracillic acid B and 4-epi-papyracillic acid C allowed for direct comparison with naturally isolated compounds, leading to the correction of stereochemical assignments at the C-4 (spiro-carbon) position nih.gov. Specifically, synthetic efforts revealed that papyracillic acid C was misrepresented as a methyl ketal, when in fact it exists as a hemiketal nih.gov. Furthermore, comparisons between synthetic intermediates and previously reported semi-synthetic epimers helped identify stereochemical misassignments in earlier literature concerning this compound nih.gov.

Semisynthetic Approaches and Chemical Derivatization

Semisynthetic approaches have been employed to modify the naturally isolated this compound, primarily to investigate its structure-activity relationships mdpi.commdpi.comacs.org. These modifications typically involve standard chemical transformations of functional groups present in the parent molecule.

Preparation of this compound Analogs and Derivatives for Research

Several derivatives of this compound have been prepared to explore how structural modifications impact its biological activities, particularly its phytotoxicity and antimicrobial properties mdpi.comacs.orgnih.govmdpi.com. These studies have provided insights into which structural features are critical for its bioactivity.

Table 2: Semisynthetic Derivatives of Papyracillic Acid for SAR Studies

| Derivative Type | Preparation Method | Key Structural Feature Preserved | Biological Activity Observations |

|---|---|---|---|

| Methyl ester | Reaction with diazomethane | Cyclopentenone ring | Significantly reduced activity compared to parent compound mdpi.com |

| Methyl acetal | Acid-catalyzed methanol | Cyclopentenone ring | Significantly reduced activity compared to parent compound mdpi.com |

Compound Names:

this compound

Papyracillic acid B

Papyracillic acid C

4-epi-papyracillic acid C

Penicillic acid

Biological Activities and Mechanistic Investigations of Papyracillic Acid a

Antimicrobial Spectrum of Activity

Papyracillic acid A, a metabolite produced by fungi such as Ascochyta agropyrina var. nana and Microsphaeropsis sp., exhibits a notable range of antimicrobial properties. biosynth.comacs.org Its activity has been documented against various bacterial and fungal species, indicating a broad spectrum of potential applications.

Antibacterial Efficacy

Research has demonstrated the effectiveness of this compound against both Gram-positive and Gram-negative bacteria. mdpi.com Specific studies have highlighted its inhibitory action against Xanthomonas campestris and Bacillus subtilis, with activity observed at a concentration of 6 μ g/disk . biosynth.comnih.govnih.govunina.itacs.orgnih.gov

Further investigations have expanded the known antibacterial spectrum to include other species. The compound has shown strong activity against Bacillus brevis, Micrococcus luteus (Gram-positive), and Enterobacter dissolvens (Gram-negative). mdpi.com While some related fungal metabolites have shown efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), specific inhibitory data for this compound against S. aureus requires further detailed investigation. acs.org

Table 1: Documented Antibacterial Activity of this compound

| Bacterial Species | Type | Activity Level | Source(s) |

|---|---|---|---|

| Xanthomonas campestris | Gram-negative | Active at 6 μg/disk | biosynth.commdpi.comnih.govnih.govunina.itacs.orgnih.gov |

| Bacillus subtilis | Gram-positive | Active at 6 μg/disk | biosynth.commdpi.comnih.govnih.govunina.itacs.orgnih.gov |

| Bacillus brevis | Gram-positive | Strong activity | mdpi.com |

| Micrococcus luteus | Gram-positive | Strong activity | mdpi.com |

| Enterobacter dissolvens | Gram-negative | Strong activity | mdpi.com |

Antifungal Properties

In addition to its antibacterial effects, this compound possesses significant antifungal properties. It has been reported to be active against the human pathogen Candida tropicalis at a concentration of 6 μ g/disk . biosynth.commdpi.comnih.govnih.govunina.itacs.orgnih.gov

Its fungicidal activity also extends to other fungal species, including Nematospora coryli, Mucor miehei, Penicillium notatum, and Paecilomyces varioti. mdpi.comnih.gov This demonstrates a broad-spectrum antifungal potential that is of interest for further research.

Table 2: Documented Antifungal Activity of this compound

| Fungal Species | Activity Level | Source(s) |

|---|---|---|

| Candida tropicalis | Active at 6 µg/disk | biosynth.commdpi.comnih.govnih.govunina.itacs.orgnih.gov |

| Nematospora coryli | Active | mdpi.comnih.gov |

| Mucor miehei | Active | mdpi.comnih.gov |

| Penicillium notatum | Active | mdpi.com |

| Paecilomyces varioti | Active | mdpi.com |

Modes of Action in Microbial Systems

The precise molecular mechanisms underlying the antimicrobial activities of this compound are not yet fully elucidated in existing literature. However, its observed effects on a wide range of microbes allow for some general postulations regarding its mode of action.

While direct studies on this compound's effect on microbial cell membranes are limited, its nature as a phytotoxin suggests a potential mechanism involving the disruption of cell integrity. oup.commdpi.com Phytotoxins often function by compromising host cell membranes to facilitate the release of nutrients, which supports the growth of the invading pathogen. mdpi.com This suggests that a similar mechanism of membrane perturbation could be responsible for its antimicrobial effects, leading to leakage of cellular contents and eventual cell death. However, specific studies are required to confirm this hypothesis for this compound.

The documented antibacterial and antifungal activities inherently demonstrate that this compound inhibits the growth and proliferation of susceptible microorganisms. mdpi.comunina.it The consistent observation of inhibition zones in disk diffusion assays confirms its ability to arrest microbial development. biosynth.comnih.gov The biochemical pathways targeted by this compound to achieve this inhibition remain an area for future research.

Phytotoxic Effects and Herbicidal Potential

This compound is well-documented as a potent phytotoxin. biosynth.comnih.govmdpi.com It is produced by the fungus Ascochyta agropyrina var. nana, which is a pathogen of the noxious weed Elytrigia repens, commonly known as quack grass. biosynth.comnih.govmdpi.com

Laboratory assays, such as the leaf disk-puncture test, have shown that this compound at a concentration of 1 mg/mL is phytotoxic to its host plant, Elytrigia repens, as well as to a number of non-host plant species. biosynth.comnih.govnih.govacs.org This non-selective herbicidal activity suggests that this compound and its analogues have potential as natural, broad-spectrum herbicides. biosynth.comnih.gov Its role as a phytotoxin produced by a plant pathogen highlights its potential as a mycoherbicide for the biological control of invasive weeds like quack grass. biosynth.commdpi.com Structure-activity relationship studies have indicated that the butenolide ring and the exocyclic methylene (B1212753) group at position C-5 are critical for its phytotoxic activity. mdpi.com

Table 3: Phytotoxic Profile of this compound

| Target Plant | Effect | Concentration | Potential Application | Source(s) |

|---|---|---|---|---|

| Elytrigia repens (Quack grass) | Phytotoxic | 1 mg/mL | Mycoherbicide/Biocontrol | biosynth.comnih.govnih.govacs.orgmdpi.com |

| Various non-host plants | Phytotoxic | 1 mg/mL | Non-selective herbicide | biosynth.comnih.govnih.govacs.org |

Induction of Necrotic Lesion Formation in Plants

This compound demonstrates significant phytotoxic activity. nih.gov When tested through a leaf disk-puncture assay at a concentration of 1 mg/mL, it was found to be toxic to both its host plant, quack grass (Elytrigia repens), and several non-host plant species. nih.govnih.gov The phytotoxicity manifests as the formation of necrotic lesions on the leaves of susceptible plants. nih.gov This effect highlights its role as a toxin in plant-pathogen interactions and underscores its potential as a broad-spectrum herbicidal agent. The compound is produced by the fungus Ascochyta agropyrina var. nana, which is a leaf pathogen of quack grass. nih.gov

Evaluation as a Mycoherbicidal Agent for Weed Biocontrol

The phytotoxic nature of this compound has led to its evaluation as a potential mycoherbicide for the biocontrol of noxious weeds. nih.gov Specifically, it has been studied for its effectiveness against quack grass (Elytrigia repens), a widespread and problematic perennial weed. nih.govnih.gov The ability of this compound to cause significant damage to this weed suggests its potential as a natural, fungus-derived herbicide. nih.govnih.gov Interestingly, while chemical modifications to this compound, such as the creation of a monoacetyl derivative, reduced its antimicrobial properties, its high phytotoxicity against quack grass was retained. nih.govnih.gov This finding indicates that the structural elements responsible for its herbicidal and antimicrobial activities are distinct, and that its analogues could be developed as nonselective herbicides of natural origin. nih.govnih.gov

Cytotoxic Activity in Cellular Models

A noteworthy characteristic of this compound is its selective cytotoxic effect on cancer cells under conditions of nutrient deprivation, a state often found in the microenvironment of solid tumors due to insufficient blood supply. researchgate.net Research has shown that this compound exhibits preferential cytotoxicity to human pancreatic cancer cell lines, such as PANC-1, when these cells are in a nutrient-deprived medium compared to a nutrient-rich one. researchgate.net This "anti-austerity" activity suggests that this compound could be a lead compound for developing anticancer drugs that specifically target the survival mechanisms of cancer cells in the harsh tumor microenvironment. researchgate.netscielo.sa.cr This preferential effect was observed not only in PANC-1 cells but also in other human pancreatic cancer cell lines. researchgate.net

Table 1: Cytotoxicity of this compound in Pancreatic Cancer Cells

| Cell Line | Condition | Effect of this compound | Reference |

|---|---|---|---|

| PANC-1 | Nutrient-Deprived | Preferential Cytotoxicity | researchgate.net |

The mechanism behind the preferential cytotoxicity of this compound involves the targeting of cellular redox systems. researchgate.net Key among these are the glutathione (B108866) (GSH) and thioredoxin (Trx) systems, which are crucial for maintaining redox homeostasis and protecting cells from oxidative stress. researchgate.netnih.govnih.gov this compound has been shown to inhibit these redox systems. researchgate.net Cancer cells in a nutrient-deficient state are often already low in GSH, making them particularly vulnerable to further disruption of their redox balance by inhibitors like this compound. researchgate.net The exomethylene group of this compound can react with the thiol group of cysteine, a component of GSH, forming a covalent conjugate and depleting cellular GSH. This targeted inhibition of redox systems is a key strategy for inducing cancer cell death under the nutrient-deprived conditions of the tumor microenvironment. researchgate.net

By inhibiting the GSH and thioredoxin redox systems, this compound leads to an accumulation of reactive oxygen species (ROS) within nutrient-deprived cancer cells. researchgate.net ROS are highly reactive molecules that, at excessive levels, can cause damage to vital cellular components like proteins, lipids, and DNA, ultimately triggering programmed cell death, or apoptosis. researchgate.net Studies have demonstrated that treatment with this compound significantly increases the number of apoptotic cells, as evidenced by annexin (B1180172) V staining. researchgate.net This induction of apoptosis is further confirmed by the activation of caspases, such as caspase-3/7, which are key executioner enzymes in the apoptotic pathway. researchgate.net The accumulation of ROS and subsequent induction of apoptosis are central to the anti-cancer activity of this compound, particularly under nutrient-starved conditions. researchgate.net

Table 2: Mechanistic Effects of this compound on Cancer Cells

| Cellular Process | Effect of this compound | Consequence | Reference |

|---|---|---|---|

| Redox Homeostasis | Inhibition of GSH and Thioredoxin systems | Disruption of cellular redox balance | researchgate.net |

| ROS Levels | Induces accumulation | Oxidative stress and cellular damage | researchgate.net |

| Apoptosis | Induces apoptosis | Increased number of early and late apoptotic cells | researchgate.net |

Insecticidal and Biting Deterrent Properties (e.g., against Aedes aegypti)

In addition to its other biological activities, this compound has been investigated for its properties as an insect control agent. Preliminary screenings have revealed that it possesses strong biting deterrent activity against the yellow fever mosquito, Aedes aegypti. researchgate.net In these studies, this compound and some of its derivatives demonstrated biting deterrence that was higher than the solvent control. researchgate.net Notably, several derivatives showed activity comparable to DEET, a common active ingredient in insect repellents. researchgate.net The furanone ring in the structure of this compound is thought to be a key feature responsible for this activity. researchgate.net However, despite its deterrent effect, this compound did not exhibit any larvicidal activity against Aedes aegypti at the concentrations tested. researchgate.net

Nematicidal Activity

This compound has been reported to exhibit strong nematicidal activity. researchgate.net This suggests its potential as a lead compound for the development of new nematicides. However, detailed quantitative data on its efficacy, such as the median lethal concentration (LC50) against specific nematode species, is not extensively available in the current scientific literature. Further research is required to fully characterize its nematicidal spectrum and potency against economically important plant-parasitic nematodes.

Nematicidal Activity Data for this compound

| Nematode Species | Efficacy (e.g., LC50/EC50) | Reference |

| Data Not Available | Data Not Available |

General Mechanisms of Bioactivity

The biological activities of this compound are thought to stem from its chemical reactivity, particularly its ability to interact with biological nucleophiles. This reactivity is attributed to specific structural features within the molecule.

Reactivity with Bioavailable Nucleophiles (e.g., Cysteine Thiol)

A key aspect of this compound's bioactivity is its proposed reactivity with bioavailable nucleophiles, such as the thiol group of cysteine residues in proteins. mdpi.com The molecule acts as an electrophile, readily accepting electrons from nucleophilic species. This interaction can lead to the covalent modification of essential biomolecules, thereby disrupting their normal function and leading to cellular toxicity.

The reaction with the amino acid cysteine is a significant example of this reactivity. ird.fr The thiol group of cysteine is a potent nucleophile that can attack electrophilic centers in this compound, forming a stable covalent bond. ird.fr This process, known as a Michael addition, is a common mechanism by which bioactive compounds exert their effects. nih.gov The irreversible nature of this covalent modification can lead to the permanent inactivation of enzymes and other proteins that are crucial for cell survival.

It has been observed that this compound can exist in equilibrium between its spiroketal form and open-chain isomers. mdpi.com This equilibrium may play a role in its reactivity, potentially exposing the electrophilic sites for nucleophilic attack.

Role of the Exocyclic Alkene in Reactivity

The exocyclic alkene, specifically the double bond at the C-9 position, is a critical electrophilic site within the this compound molecule. mdpi.comird.fr This feature is believed to be a primary target for nucleophilic attack by biomolecules like cysteine. mdpi.com The electron-withdrawing nature of the adjacent carbonyl group in the butenolide ring system enhances the electrophilicity of the β-carbon (C-9) of this α,β-unsaturated system, making it susceptible to conjugate addition reactions. mdpi.com

Studies involving the conjugate addition of cysteine thiol have confirmed that the attack occurs at the exocyclic alkene at position C-9. mdpi.com This finding underscores the importance of the exocyclic methylene group for the compound's bioactivity. The structural integrity of this exocyclic alkene is considered a crucial feature for the phytotoxicity and likely other biological activities of this compound. researchgate.net Any modification to this group would be expected to alter the compound's reactivity and, consequently, its biological profile.

Structure Activity Relationship Sar Studies of Papyracillic Acid a and Its Analogs

Identification of Pharmacophoric Elements for Antimicrobial Activity

The antimicrobial properties of Papyracillic acid A have been demonstrated against a range of microorganisms, including the bacteria Xanthomonas campestris and Bacillus subtilis, and the fungus Candida tropicalis. SAR studies indicate that the integrity of the core structure of this compound is paramount for its antimicrobial action.

A particularly insightful discovery was made through the synthesis and evaluation of a monoacetyl derivative of this compound. While this analog retained its phytotoxic properties, it exhibited a complete loss of antimicrobial activity. This finding strongly suggests that the functional groups involved in antimicrobial action are distinct from those responsible for phytotoxicity. The acetylation of a hydroxyl group, for instance, can disrupt a critical hydrogen bond donor or acceptor site necessary for binding to a microbial target, thereby nullifying its antimicrobial effect. The precise identification of all pharmacophoric elements for antimicrobial activity is an ongoing area of research, but these initial findings underscore the high degree of structural specificity required.

Structural Determinants of Phytotoxicity (e.g., Butenolide Ring, Exocyclic Methylene (B1212753) Group)

This compound exhibits significant phytotoxic effects on a variety of plants. The structural moieties believed to be key contributors to this activity are the butenolide ring and the exocyclic methylene group, common features in many natural phytotoxins.

The butenolide ring, a five-membered lactone, is a well-known reactive scaffold in many biologically active natural products. Its electrophilic nature allows it to act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues in biological macromolecules such as enzymes and proteins. This irreversible interaction can disrupt essential cellular processes in plants, leading to cell death and the observed phytotoxic symptoms. While direct mechanistic studies on this compound are limited, the established reactivity of the butenolide ring in other phytotoxins provides a strong basis for its role in the phytotoxicity of this compound.

The exocyclic methylene group, adjacent to the butenolide ring, further enhances the reactivity of the molecule. This α,β-unsaturated system increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. This heightened reactivity is often correlated with increased biological activity. In the case of this compound, the exocyclic methylene group likely plays a crucial role in its ability to alkylate plant biomolecules, contributing significantly to its phytotoxic effects. The observation that the monoacetyl derivative of this compound retains its phytotoxicity suggests that the core butenolide and exocyclic methylene functionalities are the primary drivers of this activity, and are less sensitive to modifications at other positions of the molecule compared to the antimicrobial pharmacophore.

Relationship between Chemical Modifications and Insecticidal Efficacy

Recent studies have expanded the biological profile of this compound to include insecticidal activity, specifically as a biting deterrent against the mosquito Aedes aegypti. This has opened up a new avenue for SAR studies aimed at understanding the structural requirements for its insect-repelling properties.

A study investigating the biting deterrent effects of this compound and a series of its derivatives has provided initial insights into the SAR for this activity. Both known and new semi-synthetic analogs were prepared and evaluated. The results indicated that while this compound itself possesses moderate biting deterrent activity, certain chemical modifications can either enhance or diminish this effect.

The study revealed a complex relationship between the chemical modifications and the resulting insecticidal efficacy. For instance, modifications to the side chain of the molecule were shown to have a significant impact on the biting deterrence. The preparation of various esters and ethers from the hydroxyl groups of this compound allowed for a systematic exploration of the influence of lipophilicity and steric bulk on the activity. While specific trends are still being fully elucidated, these findings confirm that the insecticidal activity of this compound can be modulated through chemical synthesis, offering the potential to develop more potent and selective insect deterrents.

Stereochemical Influence on Biological Activities

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its biological activity. This compound is a chiral molecule, meaning it exists in a specific stereoisomeric form. The absolute and relative stereochemistries of naturally occurring this compound have been determined through spectroscopic and X-ray crystallographic analyses.

The biological activity of chiral molecules is often highly dependent on their stereochemistry, as they interact with chiral biological targets such as enzymes and receptors. It is highly probable that the observed antimicrobial, phytotoxic, and insecticidal activities of this compound are stereospecific. This means that other stereoisomers of this compound, if synthesized, would likely exhibit different levels of biological activity, or potentially be inactive.

To date, comprehensive studies involving the synthesis and biological evaluation of all possible stereoisomers of this compound have not been reported in the literature. Such studies would be invaluable in fully understanding the stereochemical requirements for its various biological effects. The synthesis of the enantiomer and diastereomers of this compound and a comparative analysis of their activities would provide definitive evidence of the influence of stereochemistry and would be a crucial step in the development of any potential agrochemical applications. Without such studies, the precise influence of stereochemistry on the biological activities of this compound remains an important but unanswered question in its SAR profile.

Biosynthesis of Papyracillic Acid a

Fungal Biosynthetic Origins

Papyracillic acid A has been identified as a secondary metabolite produced by several fungal species. The ascomycete Lachnum papyraceum is a primary source from which this compound was first isolated nih.govmdpi.comresearchgate.netmdpi.comnih.gov. Additionally, strains of Ascochyta agropyrina var. nana have also been reported to produce this compound nih.govmdpi.commdpi.comacs.orgoup.com. In some instances, the specific fungal species responsible for its production has remained unidentified caymanchem.com. The isolation of Papyracillic acid B from Microsphaeropsis sp. further highlights the prevalence of related spirocyclic structures within fungal metabolites wiley-vch.dee-bookshelf.de.

Putative Polyketide Biosynthetic Pathways

This compound is recognized as a penicillic acid analogue nih.govmdpi.comresearchgate.netmdpi.comnih.govcaymanchem.com, suggesting a common biosynthetic lineage via polyketide pathways. Penicillic acid itself is a well-characterized mycotoxin derived from the polyketide synthase (PKS) machinery nih.govpsu.edu. The structural features of this compound, specifically its classification as a 1,6-dioxaspiro mdpi.commdpi.comnonene derivative mdpi.comresearchgate.netacs.orgcaymanchem.comglpbio.com, are consistent with assembly from simple acyl-CoA precursors, primarily acetate (B1210297) units, by PKS enzymes. These enzymes catalyze the iterative condensation of these building blocks, followed by cyclization and modification steps to yield the final complex structure. The general biosynthesis of polyketides relies on the stepwise addition of malonyl-CoA or methylmalonyl-CoA units to a starter molecule, orchestrated by modular PKS enzymes mdpi.comnih.govimperial.ac.uk.

Comparative Analysis with Biosynthesis of Related Natural Products (e.g., Penicillic Acid)

The structural similarity between this compound and penicillic acid offers a valuable point of comparison for their biosynthetic routes. Penicillic acid biosynthesis is known to be mediated by PKS enzymes, with acetate serving as the fundamental precursor, which is converted into malonyl-CoA for incorporation into the growing polyketide chain nih.gov. Studies employing ¹³C-labeled acetate have provided empirical evidence for this pathway in penicillic acid production nih.gov.

Despite their shared polyketide origin, this compound and penicillic acid exhibit distinct structural architectures. This compound features a spirocyclic ketal core and an exocyclic alkene, whereas penicillic acid is characterized by a pyrone ring and an α,β-unsaturated ketone moiety mdpi.com. These structural differences imply variations in the specific PKS enzymes or subsequent post-PKS enzymatic modifications employed by the producing fungi. The noted reactivity of this compound towards nucleophiles, particularly at its exomethylene double bond, further underscores these structural divergences and their impact on chemical properties mdpi.com.

Enzymatic Steps and Precursors Involved in its Formation

While specific genes or enzymes directly governing the biosynthesis of this compound have not been extensively detailed in the available literature, its polyketide nature strongly suggests the involvement of a Type I polyketide synthase (PKS) assembly line mdpi.comnih.govimperial.ac.ukosti.gov. The primary building blocks for such pathways are acyl-CoA derivatives, with malonyl-CoA, derived from acetate, being the most common extender unit mdpi.comnih.govimperial.ac.uk.

The intricate spirocyclic structure of this compound indicates that specialized PKS domains or accessory enzymes are crucial for catalyzing the complex cyclization and ketalization reactions that form its unique architecture. Further research would be required to elucidate the precise enzymatic machinery and intermediate metabolites involved in its complete biosynthetic pathway.

Compound List

this compound

Penicillic Acid

Ochratoxin A

Ascochyta agropyrina var. nana

Lachnum papyraceum

Microsphaeropsis sp.

Advanced Analytical Methodologies in Papyracillic Acid a Research

Chromatographic Techniques for Separation and Purity Assessment

The isolation and purification of Papyracillic acid A from complex fungal extracts rely heavily on chromatographic methods. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, is a cornerstone technique for this purpose. While specific application notes for this compound are not widely published, a general approach can be outlined based on the analysis of similar organic acids from natural sources.

A typical reversed-phase HPLC method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient of an aqueous solvent (often with a pH modifier like formic or acetic acid to ensure the acidic nature of the analyte) and an organic solvent such as acetonitrile or methanol. Detection is commonly achieved using a photodiode array (PDA) detector, which can provide spectral information and help in the preliminary identification and purity assessment of the analyte peak.

The purity of an isolated sample of this compound is assessed by the symmetry of its chromatographic peak and the consistency of its UV spectrum across the peak. The presence of a single, sharp peak at a specific retention time under defined chromatographic conditions is a primary indicator of high purity.

Table 1: Illustrative Reversed-Phase HPLC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at 210-400 nm |

| Injection Volume | 10 µL |

This table represents a hypothetical set of starting parameters for the chromatographic analysis of this compound, based on common practices for similar natural products.

Spectroscopic Methods for Structure Confirmation and Isomer Analysis

Once purified, the definitive structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise molecular structure of organic compounds. For this compound, a suite of NMR experiments would be conducted:

¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

¹³C NMR: Reveals the number and types of carbon atoms.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry by identifying protons that are close in space.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and the resulting fragmentation pattern provides further structural information.

Table 2: Spectroscopic Data Typically Generated for Structure Elucidation

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Chemical shift (δ), integration, multiplicity (splitting pattern), coupling constants (J) |

| ¹³C NMR | Chemical shift (δ) of each carbon atom |

| COSY | ¹H-¹H correlations |

| HSQC | ¹H-¹³C one-bond correlations |

| HMBC | ¹H-¹³C long-range correlations |

| HRMS | Accurate mass and elemental composition |

| MS/MS | Fragmentation pattern for structural confirmation |

This table outlines the types of data obtained from various spectroscopic methods that are essential for the structural confirmation of a natural product like this compound.

Quantitative Method Development for Biological and Environmental Matrices (Research Applications)

To study the biological role or environmental fate of this compound, sensitive and selective quantitative methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

A quantitative LC-MS/MS method for this compound would involve the following steps:

Sample Preparation: Development of an efficient extraction protocol to isolate this compound from the matrix of interest (e.g., fungal culture, plant tissue, or soil). This may involve liquid-liquid extraction or solid-phase extraction.

LC Separation: An optimized HPLC or UHPLC method to separate this compound from matrix components that could interfere with its detection.

MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more product ions that are unique to its fragmentation. This highly selective detection method minimizes background noise and enhances sensitivity.

Method Validation: The method would be validated according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects.

While a specific validated quantitative method for this compound has not been published, the principles for its development are well-established for other organic acids in various matrices google.comunitn.itnih.gov.

Table 3: Key Parameters for a Quantitative LC-MS/MS Method

| Parameter | Description |

|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |

| LC Column | Reversed-phase C18 or similar |

| Ionization Mode | Electrospray Ionization (ESI), likely in negative mode |

| MS Analysis | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor ion → product ion(s) for this compound |

| Calibration | Use of a calibration curve with known standards |

| Internal Standard | A structurally similar compound, ideally a stable isotope-labeled version of this compound |

This table describes the essential components of a robust quantitative LC-MS/MS method for the analysis of this compound in complex samples.

Techniques for Metabolomic Profiling of Producing Organisms

Metabolomics is the comprehensive study of the small molecule metabolites within a biological system. In the context of this compound, metabolomic profiling of the producing fungi, such as Ascochyta agropyrina var. nana and Diaporthe longicolla, can provide insights into its biosynthesis and regulation mdpi.com.

Untargeted metabolomics approaches, typically using LC-HRMS, are employed to generate a global snapshot of all detectable metabolites in a fungal extract. The resulting data is then analyzed using multivariate statistical methods to identify metabolites that are differentially expressed under various culture conditions. This can help in understanding the metabolic pathways associated with the production of this compound.

Targeted metabolomics, on the other hand, would focus on the quantification of this compound and a predefined set of related metabolites. This approach, often using LC-MS/MS, is used to test specific hypotheses about the biosynthesis or function of the compound.

The integration of metabolomic data with genomic and transcriptomic data can provide a more complete picture of the biological processes governing the production of this compound in its native fungal producers.

Pre Clinical and Translational Research Avenues for Papyracillic Acid a

Exploration as a Lead Compound for Novel Antimicrobials

The chemical architecture of Papyracillic acid A makes it a compelling candidate as a lead compound in the discovery of new antimicrobial agents. A lead compound is a chemical starting point for the development of new drugs through structural modifications to enhance efficacy and optimize properties. google.com The reactivity of this compound allows it to be used as a versatile educt, or starting material, to generate a wide array of derivative compounds. google.com This creates the potential for developing chemical libraries that can be screened for potent and specific antimicrobial activity. google.com

Research has demonstrated that this compound possesses a notable spectrum of antimicrobial properties. It has shown inhibitory effects against several bacterial and fungal species. For instance, activity has been observed against the bacteria Bacillus subtilis, Xanthomonas campestris, Bacillus brevis, Micrococcus luteus, and Enterobacter dissolvens. researchgate.netgoogle.com Furthermore, it has exhibited antifungal action against Candida tropicalis. researchgate.net This foundational activity validates its potential as a scaffold for developing new therapeutics to combat various microbial pathogens.

| Category | Organism | Observed Activity | Source |

|---|---|---|---|

| Bacterium | Bacillus brevis | Active at ≤10 µg/ml | google.com |

| Bacterium | Bacillus subtilis | Active at ≤10 µg/ml; Active at 6 µg/disk | researchgate.netgoogle.com |

| Bacterium | Micrococcus luteus | Active at ≤10 µg/ml | google.com |

| Bacterium | Enterobacter dissolvens | Active at ≤10 µg/ml | google.com |

| Bacterium | Xanthomonas campestris | Active at 6 µg/disk | researchgate.net |

| Fungus | Candida tropicalis | Active at 6 µg/disk | researchgate.net |

Development as a Biopesticide in Sustainable Agriculture

In the realm of sustainable agriculture, this compound has been identified as a promising natural biopesticide. Biopesticides are derived from natural materials and are often more targeted and biodegradable than synthetic chemical pesticides. The primary research in this area has focused on the compound's phytotoxic properties.

This compound is a phytotoxin produced by the fungus Ascochyta agropyrina var. nana, which has been investigated as a potential mycoherbicide for the biological control of Elytrigia repens, commonly known as quack grass. researchgate.net Quack grass is a pervasive weed that poses significant challenges in various agricultural regions. researchgate.netmdpi.com Studies have shown that this compound is highly phytotoxic to this weed, and even its derivatives can retain this herbicidal activity. researchgate.net Beyond its herbicidal potential, the compound has also demonstrated insecticidal properties, including activity as a mosquito biting deterrent.

| Application Type | Target Organism | Observed Effect | Source |

|---|---|---|---|

| Bioherbicide | Elytrigia repens (Quack grass) | Strong phytotoxic activity | researchgate.net |

| Insecticide | Aedes aegypti (Mosquito) | Biting deterrent activity |

Investigation as an Anticancer Agent in Pre-clinical Models

The investigation of natural products for anticancer activity is a significant area of pharmaceutical research. frontiersin.orgekb.eg Numerous organic acids and their derivatives isolated from natural sources have been evaluated for their potential to inhibit cancer cell growth and induce apoptosis. frontiersin.orgresearchgate.net

However, in the context of this compound, there is limited information available in public scientific literature regarding its specific investigation as an anticancer agent in pre-clinical models. While its chemical reactivity suggests it could interact with biological molecules, dedicated studies exploring its cytotoxicity against cancer cell lines or its effects on tumor growth in animal models have not been widely reported. Therefore, the potential for this compound as an anticancer agent represents a largely unexplored and potential avenue for future research.

Utilization as a Biochemical Probe for Cellular Pathways

The distinct chemical properties of this compound make it a candidate for use as a biochemical probe to investigate cellular pathways. Biochemical probes are small molecules used to study biological systems, often by binding to a specific protein or other macromolecule to elucidate its function. google.com

This compound's utility in this area stems from its potential to act as a reactive electrophile. google.com An electrophile is a chemical species that is attracted to electrons and can accept a pair of electrons to form a covalent bond with a nucleophile. This reactivity can be harnessed to "probe" for and identify nucleophilic sites within cells, such as specific amino acid residues in proteins. A patent for the compound demonstrates its potential as an electrophile through its reaction with the nucleophile cysteine, which was found to bind at the C-9 position of the Papyracillic acid structure. google.com This type of specific, covalent interaction is a key feature of effective biochemical probes, suggesting that this compound could be developed into a tool for target identification and for studying the function of specific cellular components. google.com

Challenges and Future Directions in Papyracillic Acid a Research

Comprehensive Elucidation of Biosynthetic Pathways

Understanding how papyracillic acid is produced by its fungal sources is crucial for its sustainable supply and for potential bioengineering efforts. While it is known to be produced by fungi such as Lachnum papyraceum and Ascochyta agropyrina var. nana caymanchem.comgoogle.commdpi.commdpi.comacs.orgnih.gov, the specific enzymatic machinery and genetic pathways responsible for its biosynthesis are not fully characterized. Challenges include identifying the genes encoding the enzymes involved in the complex cyclization and functionalization steps required to form the dioxaspiro mdpi.commdpi.comnonene core structure. Furthermore, elucidating the regulation of these pathways, including the environmental triggers that induce papyracillic acid production, is essential. Future research should focus on employing genomic and transcriptomic approaches to identify the gene clusters responsible for papyracillic acid biosynthesis. Metabolomic studies can help map the intermediate compounds, providing a clearer picture of the biosynthetic route. This knowledge could pave the way for metabolic engineering of the producing fungi or heterologous expression systems to improve yields or produce novel analogs.

In-depth Mechanistic Studies Across Diverse Biological Targets

Papyracillic acid exhibits a range of biological activities, including antibacterial, antifungal, phytotoxic, and mosquito biting deterrent effects glpbio.comcaymanchem.comxcessbio.combiosynth.commdpi.com. However, the precise molecular mechanisms underlying these activities are not thoroughly understood. For instance, its antimicrobial action is broadly attributed to disrupting microbial cell membranes biosynth.com, but the specific protein targets or membrane components involved remain to be identified. Similarly, its phytotoxicity, which leads to necrotic lesion formation in plants glpbio.comcaymanchem.comacs.orgnih.gov, requires detailed investigation to pinpoint the cellular processes or molecular pathways that are disrupted. Future research should prioritize detailed biochemical and cellular assays to identify specific protein targets, enzyme inhibition profiles, and cellular pathways affected by papyracillic acid. Investigating its interaction with cell membranes at a molecular level, including lipid and protein interactions, would be valuable. Understanding these mechanisms is key to optimizing its efficacy and specificity for various applications, from drug development to agricultural pest control.

Discovery of Novel Analogs with Enhanced Specificity and Potency

Structure-activity relationship (SAR) studies have indicated that derivatives of papyracillic acid can possess altered biological properties acs.orgnih.govmdpi.com. For example, while some derivatives showed reduced antimicrobial activity, one monoacetyl derivative retained high phytotoxicity acs.orgnih.gov. This suggests that modifications to the papyracillic acid scaffold can fine-tune its activity profile. The challenge lies in systematically exploring the chemical space around the papyracillic acid structure to discover novel analogs with improved specificity, higher potency, and potentially reduced off-target effects. Future research should involve the synthesis of a diverse library of papyracillic acid analogs, systematically varying functional groups and structural features. High-throughput screening of these analogs against various biological targets will be essential to identify compounds with superior properties for specific applications, such as enhanced antimicrobial agents or more selective herbicides.

Interdisciplinary Research Integrating Omics Technologies

Leveraging modern "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unraveling the complexities of papyracillic acid. Integrating these data sets can provide a holistic understanding of how the producing organisms synthesize papyracillic acid, how it interacts with biological systems, and how its production is regulated. For instance, comparative genomics between high- and low-producing strains could reveal key genes involved in biosynthesis or regulation. Transcriptomic analysis under different environmental conditions could identify genes that are differentially expressed during papyracillic acid production. Proteomic studies could identify enzymes and regulatory proteins. Metabolomic profiling can map the entire suite of metabolites, including biosynthetic intermediates. The challenge is to effectively integrate these diverse datasets to build predictive models and generate actionable insights. Future research should focus on applying these omics technologies in a coordinated manner to gain a comprehensive understanding of papyracillic acid's biology, from its biosynthesis to its mode of action and ecological role.

Q & A

Q. What are the established protocols for synthesizing Papyracillic acid A in laboratory settings?

Synthesis typically involves tandem chain extension-acylation reactions under controlled conditions. For example, a method adapted for Papyracillic acid B (a structural analog) uses selenium-based reagents and oxidative conditions (30% H₂O₂ in CH₂Cl₂ at 0°C), followed by purification via silica gel chromatography . Researchers should optimize reaction time, temperature, and stoichiometry to minimize byproducts like 4-epi-papyracillic acid derivatives.

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for structural elucidation. Compare spectral data with published analogs (e.g., Papyracillic acid B) to confirm stereochemistry. X-ray crystallography is recommended for absolute configuration determination, though it requires high-purity crystals .

Q. How should researchers design experiments to assess this compound’s bioactivity?

Use a tiered approach:

- In vitro assays : Test antimicrobial or cytotoxic activity against standardized cell lines.

- Dose-response studies : Include positive controls (e.g., known antibiotics) and replicate experiments (n ≥ 3) to ensure statistical validity.

- Mechanistic studies : Employ enzyme inhibition assays or transcriptomic profiling to identify molecular targets .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations predict electron distribution and reactive sites, guiding synthetic modifications. For instance, modeling the acylation step in Papyracillic acid B synthesis revealed transition-state energetics, which can be extrapolated to optimize A’s derivatives . Pair computational results with experimental validation (e.g., kinetic studies) to refine models.

Q. What strategies resolve discrepancies in reported bioactivity data for this compound across studies?

- Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ values) and assess variables like purity (>95% by HPLC), solvent systems, or cell culture conditions.

- Collaborative verification : Replicate experiments in independent labs to isolate methodological biases .

- Data transparency : Publish raw spectra, assay protocols, and statistical analyses to enable cross-study validation .

Q. How should researchers address challenges in scaling up this compound synthesis without compromising yield?

- Process optimization : Use Design of Experiments (DoE) to evaluate factors like reagent concentration, temperature, and mixing efficiency.

- Byproduct management : Monitor intermediates via TLC or HPLC to identify side reactions (e.g., epimerization).

- Green chemistry principles : Replace toxic solvents (e.g., CH₂Cl₂) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Methodological Frameworks

What frameworks guide the formulation of rigorous research questions for this compound studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

- FINER : "Is this compound’s antifungal activity against Candida spp. novel compared to existing azoles?"

- PICO : "In in vitro models (P), does this compound (I) inhibit biofilm formation (O) more effectively than amphotericin B (C)?" .

Q. How can qualitative research methods complement quantitative studies on this compound?

- Iterative analysis : Use thematic coding of historical literature to identify understudied applications (e.g., agricultural antifungals).

- Ethnographic approaches : Interview synthetic chemists to document tacit knowledge about reaction optimization .

Data Presentation & Reproducibility

Q. What are the best practices for reporting this compound’s spectral data?

- NMR : Include δ values (ppm), multiplicity, coupling constants (J in Hz), and integration.

- MS : Report molecular ion peaks ([M+H]⁺/[M-H]⁻) and fragmentation patterns.

- Deposition : Upload raw data to repositories like ChemSpider or PubChem to enhance reproducibility .

Q. How should researchers handle contradictory results in this compound’s mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.